molecular formula C21H16FN3OS2 B2597259 N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886938-26-7

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2597259
CAS No.: 886938-26-7
M. Wt: 409.5
InChI Key: NQRKPARIWBJYNP-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that features a benzothiazole ring, a fluorine atom, a methylsulfanyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and a fluorinated benzaldehyde, the benzothiazole ring is formed through a cyclization reaction.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, often using methylthiol or a methylsulfanyl halide.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is attached through a coupling reaction, typically using a pyridine derivative and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Sodium methoxide, methanol.

Major Products

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the benzothiazole ring and the pyridinyl group suggests potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with benzothiazole rings are often studied for their anticancer, antimicrobial, and anti-inflammatory activities.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluorine atom and the benzothiazole ring.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The fluorine atom and the benzothiazole ring could play crucial roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(ethylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.

    N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]benzamide: Similar structure but with the pyridinyl group attached at a different position.

Uniqueness

The uniqueness of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. The presence of the fluorine atom can enhance metabolic stability and binding affinity in biological systems, while the methylsulfanyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS2/c1-27-17-7-4-5-14(11-17)20(26)25(13-16-6-2-3-10-23-16)21-24-18-9-8-15(22)12-19(18)28-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRKPARIWBJYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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